molecular formula C15H14O5 B7776166 2-(4-Methylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

2-(4-Methylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B7776166
M. Wt: 274.27 g/mol
InChI Key: CZZPUVNNGWNNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound that features a phenoxy group substituted with a methyl group and a phenyl group substituted with three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the reaction of 4-methylphenol with 2,4,6-trihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenoxy and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(4-Methylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The phenoxy and phenyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone
  • 2-(4-Chlorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone
  • 2-(4-Bromophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

Uniqueness

2-(4-Methylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-methylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-9-2-4-11(5-3-9)20-8-14(19)15-12(17)6-10(16)7-13(15)18/h2-7,16-18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZPUVNNGWNNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.